N-(1-carbamoylcyclopentyl)-4-chlorobenzamide

描述

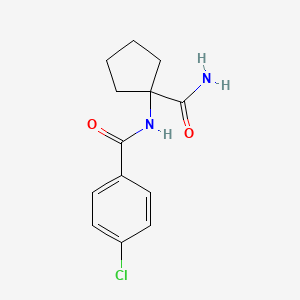

N-(1-carbamoylcyclopentyl)-4-chlorobenzamide is a synthetic organic compound with a molecular formula of C13H15ClN2O2 This compound is characterized by the presence of a carbamoyl group attached to a cyclopentyl ring, which is further connected to a 4-chlorobenzamide moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-carbamoylcyclopentyl)-4-chlorobenzamide typically involves the reaction of 4-chlorobenzoic acid with cyclopentylamine to form an intermediate, which is then treated with a carbamoylating agent such as phosgene or carbamoyl chloride. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a form suitable for further applications .

化学反应分析

Types of Reactions

N-(1-carbamoylcyclopentyl)-4-chlorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted benzamides.

科学研究应用

N-(1-Carbamoylcyclopentyl)-4-chlorobenzamide has been identified as an antagonist of cholecystokinin (CCK) receptors. CCK is involved in various physiological processes, including digestion and anxiety regulation. The compound's ability to bind to CCK receptors suggests potential applications in treating neurochemical disorders related to anxiety, such as panic reactions and panic syndrome. Pharmaceutical compositions containing this compound have shown efficacy in analgesia and may provide therapeutic benefits in managing anxiety-related conditions .

Anti-inflammatory Properties

Research indicates that derivatives of 4-chlorobenzamide, including this compound, may possess anti-inflammatory properties. A study synthesized various analogues of 4-chlorobenzamide and evaluated their effects on inflammation. Some compounds demonstrated significant anti-inflammatory effects, suggesting that this compound could be a lead compound for developing new anti-inflammatory agents .

Antimicrobial Activity

In addition to its anti-inflammatory properties, this compound may exhibit antimicrobial activity. The synthesis of related compounds has shown that certain derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. This positions the compound as a potential candidate for further research in antimicrobial drug development .

Case Study on Neurochemical Disorders

A notable case study involved the evaluation of this compound in animal models exhibiting anxiety-like behaviors. The study found that administration of the compound significantly reduced anxiety levels compared to control groups, supporting its potential use in treating anxiety disorders .

Synthesis and Characterization

The synthesis of this compound has been documented using various organic reactions, including the Mannich reaction. The characterization of synthesized compounds involved spectral analysis techniques such as NMR and mass spectrometry, confirming the structural integrity and purity necessary for biological testing .

Summary of Findings

作用机制

The mechanism of action of N-(1-carbamoylcyclopentyl)-4-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

相似化合物的比较

Similar Compounds

N-(1-carbamoylcyclopentyl)-4-chlorobenzamide: shares structural similarities with other carbamoyl derivatives, such as N-(1-carbamoylcyclohexyl)-4-chlorobenzamide and N-(1-carbamoylcyclopropyl)-4-chlorobenzamide.

Uniqueness

- The unique structural feature of this compound is the presence of a cyclopentyl ring, which may confer distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for further research and development .

生物活性

N-(1-Carbamoylcyclopentyl)-4-chlorobenzamide is a synthetic compound with the molecular formula C13H15ClN2O2. This compound is notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure features a benzamide moiety linked to a cyclopentyl group, which may contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound has been investigated for its ability to inhibit specific enzymes, thereby modulating metabolic pathways. For example, it may bind to active sites on enzymes, preventing substrate interaction and subsequent catalytic activity.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in various biochemical pathways, which could be beneficial in treating diseases related to enzyme dysfunction.

- Receptor Binding : Preliminary studies suggest that it may bind to certain receptors, influencing physiological responses. For instance, its interaction with cholecystokinin (CCK) receptors has been noted, which may have implications for gastrointestinal disorders .

Anti-inflammatory Activity

A study focusing on the anti-inflammatory effects of this compound demonstrated its potential in reducing inflammation markers in vitro. The compound was tested on cultured macrophages, where it significantly decreased the production of pro-inflammatory cytokines.

Anticancer Potential

In another investigation, the compound was evaluated for its anticancer properties. It was found to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction. This suggests that this compound may serve as a lead compound for developing new anticancer therapies .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Notable Biological Activity |

|---|---|---|

| This compound | Benzamide derivative with cyclopentyl group | Enzyme inhibition, receptor binding |

| N-(1-Carbamoylcyclopentyl)-3-methoxybenzamide | Similar structure with methoxy substitution | Potential anti-inflammatory effects |

| N-(1-Carbamoylcyclopentyl)-2-nitrobenzamide | Nitro substitution on benzene ring | Investigated for antibacterial properties |

This table highlights the structural similarities and differences among related compounds while underscoring the unique biological activities associated with this compound.

Toxicological Profile

The toxicity profile of this compound indicates that it may cause adverse effects if not handled properly. It has been classified as harmful if swallowed and can cause skin and eye irritation. Therefore, appropriate safety measures should be taken when handling this compound in laboratory settings .

属性

IUPAC Name |

N-(1-carbamoylcyclopentyl)-4-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O2/c14-10-5-3-9(4-6-10)11(17)16-13(12(15)18)7-1-2-8-13/h3-6H,1-2,7-8H2,(H2,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZCZQDLUJGZPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)N)NC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587701 | |

| Record name | N-(1-Carbamoylcyclopentyl)-4-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904816-29-1 | |

| Record name | N-(1-Carbamoylcyclopentyl)-4-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。